molecular formula C19H16FNO2 B1305064 4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid CAS No. 436811-07-3

4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid

カタログ番号: B1305064
CAS番号: 436811-07-3
分子量: 309.3 g/mol
InChIキー: QZGKQUSGJHPTPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid (CAS 436811-07-3) is a synthetic organic compound with the molecular formula C19H16FNO2 and a molecular weight of 308.33 g/mol . This compound belongs to a class of chemicals known as cyclopenta-anneled tetrahydroquinolines, which are of significant interest in scientific research, particularly in the study of antioxidant mechanisms . Recent research has quantitatively investigated the kinetics and effectiveness of similar tetrahydroquinoline derivatives as antioxidants in model reactions, such as the radical-chain oxidation of 1,4-dioxane . These studies aim to elucidate the specific mechanism of antioxidant action, including identifying the active molecular centers responsible for terminating oxidation chains, which is valuable for developing new biologically active substances . The fluorine atom on the quinoline ring and the benzoic acid moiety are key structural features that influence the compound's electronic properties and potential reactivity. This product is intended for research applications only and is not designed, intended, or approved for any human or veterinary diagnostic or therapeutic uses.

特性

IUPAC Name

4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO2/c20-13-8-9-17-16(10-13)14-2-1-3-15(14)18(21-17)11-4-6-12(7-5-11)19(22)23/h1-2,4-10,14-15,18,21H,3H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGKQUSGJHPTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388035
Record name SBB027600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436811-07-3
Record name 4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436811-07-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SBB027600
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Construction of the Cyclopenta[c]quinoline Core

  • The cyclopenta[c]quinoline framework is typically formed via intramolecular cyclization reactions starting from appropriately substituted aniline or quinoline precursors.
  • Acidic or basic conditions facilitate ring closure, often employing reagents such as polyphosphoric acid or Lewis acids to promote cyclization.
  • The tetrahydro portion (3a,4,5,9b-tetrahydro) is introduced by selective hydrogenation or by using partially saturated precursors.

Coupling with Benzoic Acid Derivative

  • The benzoic acid moiety is attached via amide or direct carbon-carbon bond formation.
  • Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) are commonly used to activate the carboxylic acid for nucleophilic attack.
  • The benzoic acid derivative is often introduced as a methyl ester, which can be hydrolyzed post-coupling to yield the free acid.

Detailed Preparation Methods and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclopentaquinoline core formation Acid-catalyzed cyclization (e.g., polyphosphoric acid, reflux) 70-85 Precursor design critical for regioselectivity
2 Fluorination at 8-position NFSI or DAST, inert solvent (e.g., dichloromethane), 0-25°C 60-75 Controlled addition to avoid over-fluorination
3 Coupling with benzoic acid derivative EDCI or DCC, DMF or DCM solvent, room temperature to mild heating 65-80 Use of methyl ester intermediate common
4 Hydrolysis of methyl ester (if used) Aqueous NaOH or acidic hydrolysis, reflux 85-90 Final purification by recrystallization or chromatography

Research Findings and Optimization

  • Fluorination Efficiency: Studies indicate that NFSI provides better regioselectivity and milder conditions compared to DAST, which can cause side reactions due to its strong reactivity.
  • Cyclization Step: The use of microwave-assisted heating has been reported to reduce reaction times significantly while maintaining yields.
  • Coupling Reaction: The choice of coupling reagent affects the purity and yield; EDCI is preferred for cleaner reactions with fewer side products.
  • Purification: Recrystallization from solvents such as ethyl acetate/hexane or chromatographic techniques (silica gel column chromatography) are effective for isolating the target compound with high purity.

Comparative Data Table of Related Fluorinated Cyclopentaquinoline Benzoic Acids

Compound Fluorine Position Key Fluorination Agent Coupling Reagent Overall Yield (%) Reference
4-(6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid 6-position NFSI EDCI 65-75
4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid 8-position NFSI (optimized) EDCI 60-70 (estimated) Extrapolated from
4-(6-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid 6-position Bromination followed by halogen exchange DCC 55-65

Notes on Related Benzoic Acid Derivatives Preparation

  • The benzoic acid portion is often prepared or modified via esterification or hydrolysis steps.
  • For example, methyl esters of fluorinated hydroxybenzoic acids are synthesized by refluxing the acid with methanol and sulfuric acid, achieving yields of 80-90%.
  • Thionyl chloride-mediated esterification is also a common method, providing high yields and purity.

Summary of Key Preparation Insights

  • The synthesis of this compound is a multi-step process requiring precise control of fluorination and coupling steps.
  • Electrophilic fluorination with NFSI under mild conditions is the preferred method for introducing the fluorine atom at the 8-position.
  • Coupling with benzoic acid derivatives is efficiently achieved using carbodiimide reagents, with subsequent hydrolysis if ester intermediates are used.
  • Optimization of reaction conditions, including temperature, solvent, and reagent stoichiometry, is critical to maximize yield and purity.
  • Purification techniques such as recrystallization and chromatography are essential for obtaining analytically pure final products.

化学反応の分析

4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid can undergo various chemical reactions, including:

科学的研究の応用

Antibacterial Activity

Recent studies have demonstrated that derivatives of cyclopenta[c]quinoline exhibit significant antibacterial properties. For instance, compounds synthesized from 4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid showed promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values reported indicate effective antibacterial action:

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli50
Compound BS. aureus75
Compound CS. agalactiae100

These findings suggest that the compound could be a lead structure for developing new antibacterial agents .

Synthesis Methodologies

The synthesis of this compound can be achieved through several catalytic reactions. Notable methods include:

  • Suzuki Cross-Coupling : This method allows for the formation of biaryl compounds which are crucial in medicinal chemistry.
  • Steglich Esterification : Utilized for synthesizing related carboxylic acids with moderate to good yields .

These methodologies highlight the versatility of the compound in organic synthesis and its potential for further modifications to enhance biological activity.

Potential Therapeutic Uses

Given its structural characteristics and biological activities, there is potential for this compound to be explored in therapeutic applications beyond antibacterial activity. Research into its effects on cancer cell lines has shown promise in inhibiting cell proliferation, suggesting its utility in oncology .

Case Studies

Several case studies have documented the efficacy of compounds derived from cyclopenta[c]quinoline frameworks:

  • Study on Antimicrobial Efficacy :
    • Researchers synthesized a series of quinoline derivatives that included the target compound and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Results indicated that modifications to the cyclopenta[c]quinoline core significantly influenced antibacterial potency.
  • Cancer Cell Line Studies :
    • A study investigated the antiproliferative effects of various quinoline derivatives on human cancer cell lines.
    • The findings revealed that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, indicating a favorable therapeutic index.

作用機序

The mechanism of action of 4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid involves its interaction with specific molecular targets. The fluorinated quinoline moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Structural Analogs and Their Pharmacological Targets

The cyclopenta[c]quinoline scaffold is versatile, with modifications influencing receptor selectivity and functional activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Cyclopenta[c]quinoline Derivatives
Compound Name / Code Substituents Functional Group Target / Activity Key Findings Reference
Target Compound 8-Fluoro, benzoic acid at position 4 Carboxylic acid Undefined (hypothesized: GPCRs or nAChRs) Pending experimental data; structural similarity to GPER-1 ligands N/A
G-1 6-Bromo-benzo[1,3]dioxol, ethanone Ketone GPER-1 agonist First selective GPER-1 agonist; used in vitro/in vivo studies
G-15 6-Bromo-benzo[1,3]dioxol None GPER-1 antagonist Blocks estrogen-mediated GPER-1 activation; no ERα/ERβ effects
TQS 1-Naphthyl, sulfonamide Sulfonamide α7 nAChR type II PAM Potentiates α7 nAChR; improves cognition in vivo
4BP-TQS 4-Bromophenyl, sulfonamide Sulfonamide α7 nAChR allosteric agonist Halogen substitution (Br) affects activation kinetics
Compound 113 () 6-Ethoxy, benzoic acid Carboxylic acid LIN28/let-7 interaction inhibitor Synthesized via Yb(OTf)3 catalysis; role in RNA-protein binding
CAS 354816-24-3 () 8-Fluoro, carboxylic acid Carboxylic acid Undefined Closest structural analog to target compound; no reported bioactivity

Impact of Substituents and Functional Groups

  • Fluorine vs. Halogens : Fluorine's electronegativity and small size may enhance binding affinity compared to bulkier halogens (e.g., Br, Cl in TQS derivatives). For instance, 4BP-TQS (Br) exhibits slower α7 nAChR desensitization than 4CP-TQS (Cl) . The target’s 8-fluoro substitution could optimize steric and electronic interactions.
  • Benzoic Acid vs. This may alter pharmacokinetics (e.g., solubility) and target selectivity.
  • Positional Effects: Substituents at the 6- or 8-position of the quinoline ring influence receptor engagement. For example, G-1’s 6-bromo-benzo[1,3]dioxol group is critical for GPER-1 agonism , while the target’s 8-fluoro and 4-benzoic acid may shift selectivity to other targets.

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound (Est.) G-1 TQS Compound 113 ()
Molecular Weight ~349.3 g/mol 429.3 g/mol 424.5 g/mol 335.40 g/mol
LogP (Predicted) ~2.5 4.1 3.8 2.9
Solubility Moderate (acidic) Low (ketone) Low (sulfonamide) Moderate (carboxylic acid)
Storage Conditions 2–8°C, desiccated Room temperature -20°C 2–8°C, desiccated

生物活性

The compound 4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid , with the CAS number 436811-07-3 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, therapeutic implications, and relevant research findings.

Basic Information

PropertyValue
Molecular FormulaC19_{19}H16_{16}FNO2_{2}
Molecular Weight309.33 g/mol
CAS Number436811-07-3

The compound's structure features a cyclopenta[c]quinoline core, which is known for its diverse biological activities. The presence of an 8-fluoro substituent is particularly noteworthy as it may influence the compound's pharmacokinetic properties.

Research indicates that compounds similar to this compound may interact with various biological targets, particularly in cancer therapy. The following mechanisms have been suggested:

  • Inhibition of Anti-apoptotic Proteins : The compound may inhibit proteins like Mcl-1 and Bfl-1, which are implicated in cancer cell survival. This inhibition can lead to increased apoptosis in malignant cells while sparing normal cells .
  • Selective Binding Profiles : Studies have shown that structurally related compounds can exhibit selective binding to certain proteins involved in apoptotic pathways, suggesting that this compound may also possess such selectivity .

Case Studies and Research Findings

  • Cancer Cell Lines : In vitro studies have demonstrated that compounds with similar structures induce apoptosis in various cancer cell lines, including melanoma and leukemia. For instance, concurrent targeting of Mcl-1 and Bfl-1 has shown promising results in enhancing apoptosis in engineered lymphoma cells .
  • Binding Affinity Studies : Research utilizing high-throughput screening methods has identified compounds that demonstrate significant binding affinity to Mcl-1 and Bfl-1. For example, a related compound showed a 15-fold improvement in binding affinity compared to existing inhibitors .
  • Therapeutic Resistance : The dual inhibition of Mcl-1 and Bfl-1 addresses therapeutic resistance observed in certain cancers. This strategy may enhance the efficacy of existing treatments by overcoming resistance mechanisms associated with these anti-apoptotic proteins .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparative analysis with other compounds targeting similar pathways is presented below:

Compound NameTarget ProteinsBinding Affinity (Ki)Cancer Type
Compound A (related structure)Mcl-1/Bfl-10.09 ± 0.02 µMMelanoma
Compound B (similar scaffold)Bcl-2/Bcl-xL>20-fold selectivityLymphoma
4-(8-fluoro...)Mcl-1/Bfl-1TBDTBD

Note: TBD indicates data not yet determined.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYieldReference
CyclizationSilica gel chromatography, petroleum ether/EtOAc23%
Cross-CouplingPd(PPh₃)₄, Na₂CO₃, 80°C~65%

Basic: How is this compound characterized using spectroscopic methods?

Methodological Answer:

  • ¹H NMR : Peaks at δ 12.83 (s, 1H, COOH), 7.97 (d, aromatic H), and 5.98 (m, cyclopentane H) confirm the core structure. Splitting patterns (e.g., doublets for J = 8.4 Hz) validate substituent positions .
  • Rf Values : TLC (Rf = 0.5 in petroleum ether/EtOAc) monitors reaction progress .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 247.3429 g/mol for a related analog) .

Advanced: How can structural modifications (e.g., halogenation) impact biological activity, and how are contradictions in SAR resolved?

Methodological Answer:

  • Substituent Effects : Bromo or fluoro groups at the 8-position (see ) may enhance target binding via hydrophobic interactions, while carboxylic acid groups improve solubility .
  • Resolving SAR Contradictions :
    • Comparative Assays : Test analogs (e.g., 3-bromo vs. 8-fluoro) in antimicrobial assays .
    • Crystallography : Analyze binding modes using X-ray structures (e.g., piperazin-1-ium interactions in ).
    • Statistical Modeling : Use multivariate analysis to isolate substituent contributions .

Q. Table 2: Example Biological Data

SubstituentBioactivity (IC₅₀)Reference
8-Fluoro12 µM (LIN28 inhibition)
3-Bromo8 µM (Antimicrobial)

Advanced: What strategies are used to resolve crystallographic data discrepancies in polymorphic forms?

Methodological Answer:

  • Data Collection : High-resolution X-ray diffraction (e.g., 0.065 R factor in ) minimizes noise.
  • Refinement Software : Programs like SHELXL refine hydrogen bonding (e.g., carboxylate interactions in ).
  • Temperature Control : Crystals grown at 293 K reduce thermal motion artifacts .

Basic: How can researchers ensure reproducibility in synthetic protocols?

Methodological Answer:

  • Detailed Documentation : Report exact molar ratios (e.g., 0.65 mmol substrate, 0.02 mmol catalyst) .
  • Purification Steps : Use flash chromatography with documented Rf values .
  • Batch Consistency : Validate via NMR and HPLC (≥95% purity) .

Advanced: How are computational methods integrated to predict physicochemical properties?

Methodological Answer:

  • Solubility Prediction : Tools like ALOGPS calculate logP (e.g., 3.1 for the compound in ).
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., LIN28 RNA interface) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict spectroscopic data .

Advanced: What methodologies address low yields in large-scale synthesis?

Methodological Answer:

  • Flow Chemistry : Continuous reactors improve mixing and heat transfer for cyclization steps.
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs .
  • DoE Optimization : Design of Experiments (DoE) identifies critical parameters (e.g., solvent ratio, temperature) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。